Cholesterol sulfate

Overview

Description

Mechanism of Action

Target of Action

Cholesterol sulfate’s primary targets include cell membranes , where it plays a stabilizing role . It is present in erythrocytes, where it protects them from osmotic lysis, and in sperm, where it regulates capacitation . It also targets platelet membranes , supporting platelet adhesion . Furthermore, it interacts with the Nuclear receptor ROR-alpha .

Mode of Action

This compound can regulate the activity of serine proteases , which are involved in blood clotting, fibrinolysis, and epidermal cell adhesion . It also modulates the activity of selective protein kinase C isoforms and the specificity of phosphatidylinositol 3-kinase, thereby involving itself in signal transduction .

Biochemical Pathways

This compound is involved in the biotransformation of molecules by sulfonation , a basic and pervasive metabolic pathway . It is also implicated in the intralysosomal transport and efflux of cholesterol, coordinated by NPC1 and NPC2 proteins .

Pharmacokinetics

This compound is quantitatively the most important known sterol sulfate in human plasma . It has similar production and metabolic clearance rates to other sulfolipids, but arises from distinct sources and is metabolized by different pathways . It is cleared slowly from the circulation with metabolic clearance rates of 10–17 l/day .

Result of Action

This compound functions in keratinocyte differentiation , inducing genes that encode for key components involved in the development of the barrier . It also regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its concentration in plasma can be significantly elevated in certain pathologic conditions, such as cirrhosis of the liver, hypercholesterolemia, and hypothyroidism .

Biochemical Analysis

Biochemical Properties

It can regulate the activity of serine proteases, those involved in blood clotting, fibrinolysis, and epidermal cell adhesion .

Cellular Effects

Cholesterol sulfate has a stabilizing role in cell membranes, protecting erythrocytes from osmotic lysis and regulating sperm capacitation . It is present in platelet membranes where it supports platelet adhesion . In pancreatic β-cells, this compound regulates β-cell mass and insulin secretion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can regulate the activity of selective protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase . It also supports glucose transporter-2 (GLUT2) expression and mitochondrial integrity, which then results in a less reactive oxygen species (ROS) generation and an increase in ATP production .

Temporal Effects in Laboratory Settings

It is known that this compound is a key regulatory molecule in various biological processes .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It is formed from cholesterol by steroid sulfotransferases and is converted back into cholesterol by steroid sulfatase .

Transport and Distribution

This compound is widely distributed in the human body, including in the skin, adrenal glands, liver, lungs, brain, and endometrium . It is a component of cell membranes where it plays a stabilizing role .

Subcellular Localization

It is known that this compound is a component of cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol sulfate can be synthesized through the sulfation of cholesterol using sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent such as pyridine or dichloromethane . The reaction typically occurs at room temperature and requires careful control of the reaction conditions to avoid over-sulfation or degradation of the product.

Industrial Production Methods: Industrial production of this compound involves the enzymatic sulfation of cholesterol using sulfotransferases. This method is preferred due to its specificity and efficiency. The enzyme SULT2B1b is commonly used for this purpose, and the reaction is carried out in an aqueous medium at physiological pH and temperature .

Chemical Reactions Analysis

Types of Reactions: Cholesterol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Liebermann–Burchard reaction, where this compound reacts with sulfuric acid, acetic anhydride, and acetic acid to form a blue-colored product .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the sulfate group with other functional groups using nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cholesterol, and various substituted cholesterol compounds .

Scientific Research Applications

Cholesterol sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sulfation and desulfation reactions.

Medicine: It has been implicated in various diseases, including X-linked ichthyosis, Alzheimer’s disease, and certain cancers.

Comparison with Similar Compounds

Cholesterol sulfate is unique among sterol sulfates due to its specific physiological roles and regulatory functions. Similar compounds include:

Dehydroepiandrosterone sulfate (DHEA sulfate): Another abundant steroid sulfate in human plasma, but with distinct sources and metabolic pathways.

Oxysterol sulfates: These compounds are involved in lipid metabolism, inflammation, and cell survival, but they differ in their specific functions and regulatory mechanisms.

This compound stands out due to its involvement in a wide range of physiological processes and its potential therapeutic applications.

Biological Activity

Cholesterol sulfate (CS) is a significant sterol sulfate found in human plasma and various tissues, playing critical roles in cellular functions and physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and implications for health and disease.

Overview of this compound

This compound is a sulfated derivative of cholesterol, predominantly present in human plasma at concentrations ranging from 135 to 260 μg/ml. It is synthesized in various tissues, including the liver, adrenal glands, and skin, and serves multiple biological functions such as stabilizing cell membranes, regulating cholesterol metabolism, and facilitating cell signaling pathways .

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Stabilization : CS contributes to the structural integrity of cell membranes, protecting erythrocytes from osmotic lysis and influencing sperm capacitation .

- Signal Transduction : It regulates protein kinase C isoforms and modulates phosphatidylinositol 3-kinase activity, thereby participating in various signaling pathways essential for cellular functions .

- Neuroprotective Effects : Recent studies indicate that CS may protect neurons from oxidative stress by activating the Akt/Bcl-2 signaling pathway, enhancing mitochondrial function, and reducing reactive oxygen species production .

Biological Activities and Health Implications

This compound has been implicated in several key biological activities:

- Neuroprotection : Research shows that CS can attenuate glutamate-induced cell death in neuronal cell lines by improving mitochondrial health and energy metabolism. It enhances ATP production and glycogen storage in astrocytes, suggesting potential therapeutic roles in neurodegenerative diseases .

- Cancer Biology : Elevated levels of CS have been observed in certain cancers, such as colon cancer. It appears to play a role in tumor progression by modulating lipid metabolism and cellular signaling pathways .

- Gut Health : CS has been shown to promote cholesterol biosynthesis in intestinal epithelial cells. Dietary supplementation with CS alleviates symptoms of ulcerative colitis in animal models by enhancing mucosal barrier function and promoting epithelial repair mechanisms .

Case Studies

- Neuroprotective Effects :

- Cancer Research :

- Ulcerative Colitis :

Comparative Data on this compound's Biological Functions

Properties

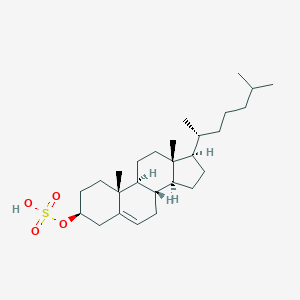

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOQNUELFTYRT-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016822 | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1256-86-6 | |

| Record name | Cholesterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.